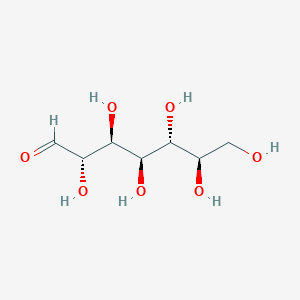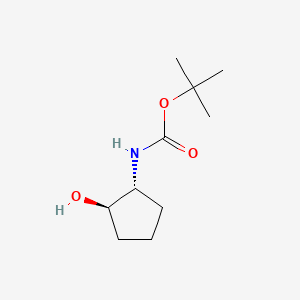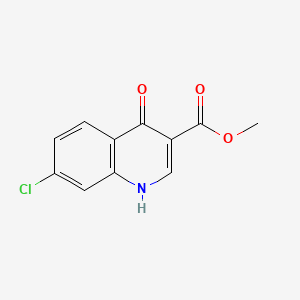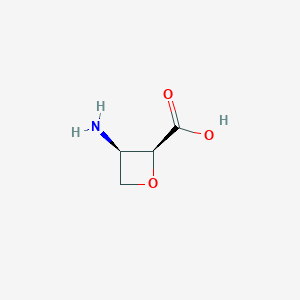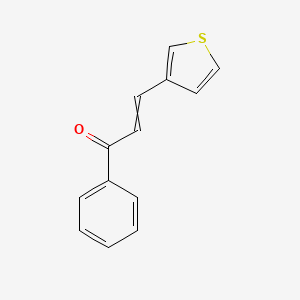
DiMethyl Heptanedioate---d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DiMethyl Heptanedioate---d4 (DMHD-d4) is a synthetic compound composed of two methyl heptanedioic acid molecules. It is an important building block of many synthetic compounds and is used in a variety of applications in the laboratory and in industry. DMHD-d4 is a versatile compound with many different uses, and is an important tool for scientists and researchers in the fields of chemistry, biochemistry, and pharmacology.
作用機序
DiMethyl Heptanedioate---d4 acts as a substrate for enzymes, and can be used to study the structure and function of enzymes. It can also be used to study the effects of drugs on the body, as well as the mechanisms of drug action. In addition, this compound can be used to study the structure and function of cell membranes, as well as the role of lipids in the structure and function of cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to act as a substrate for enzymes, and can be used to study the structure and function of enzymes. It has also been shown to have a variety of effects on the body, including the regulation of blood pressure, the regulation of cholesterol levels, and the regulation of blood sugar levels. Additionally, it has been shown to have an anti-inflammatory effect, and has been used to treat a variety of conditions, including rheumatoid arthritis, psoriasis, and asthma.
実験室実験の利点と制限
DiMethyl Heptanedioate---d4 has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive compound and is readily available. Additionally, it is a versatile compound, and can be used for a variety of applications. However, it is also a relatively unstable compound, and can degrade over time. Additionally, it is a relatively toxic compound, and should be handled with caution.
将来の方向性
There are a number of potential future directions for the use of DiMethyl Heptanedioate---d4 in scientific research. One potential direction is to use it as a tool to study the structure and function of proteins and enzymes, as well as the effects of drugs on the body. Additionally, it could be used to study the role of lipids in the structure and function of cells, as well as the regulation of blood pressure and cholesterol levels. Additionally, it could be used to study the effects of drugs on the immune system, as well as the role of inflammation in disease. Lastly, it could be used to study the effects of drugs on the brain, as well as the mechanisms of drug action.
合成法
DiMethyl Heptanedioate---d4 can be synthesized in a variety of ways. In general, the synthesis of this compound requires the use of a base such as sodium hydroxide, followed by the addition of a methylating agent such as dimethyl sulfate. The reaction is then catalyzed by a strong acid such as hydrochloric acid. The product of the reaction is a mixture of this compound and its isomer, dimethyl heptanedioic acid. The isomer can be separated from the this compound by fractional distillation.
科学的研究の応用
DiMethyl Heptanedioate---d4 is used in a variety of scientific research applications, including biochemical and physiological studies. It is used to study the structure and function of proteins, enzymes, and other molecules. It is also used to study the effects of drugs on the body, as well as the mechanisms of drug action. Additionally, this compound has been used to study the structure and function of cell membranes, as well as the role of lipids in the structure and function of cells.
特性
IUPAC Name |
dimethyl 2,2,3,3-tetradeuterioheptanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-12-8(10)6-4-3-5-7-9(11)13-2/h3-7H2,1-2H3/i4D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWINQXIGSEZAP-WVTKESLNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCC(=O)OC)C([2H])([2H])C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Norleucine, N-[(phenylmethoxy)carbonyl]-, phenylmethyl ester](/img/no-structure.png)
